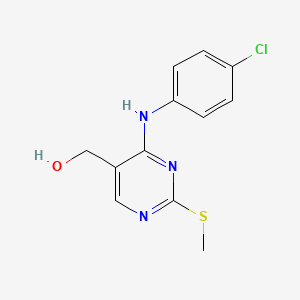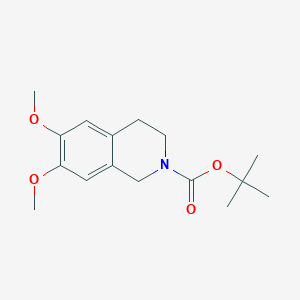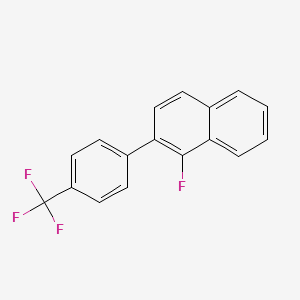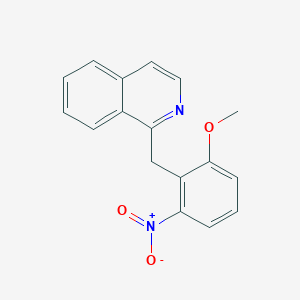
1-(2-Methoxy-6-nitrobenzyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-6-nitrobenzyl)isoquinoline is an organic compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol This compound is characterized by the presence of an isoquinoline core substituted with a 2-methoxy-6-nitrobenzyl group
Preparation Methods
The synthesis of 1-(2-Methoxy-6-nitrobenzyl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 2-methoxy-6-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
1-(2-Methoxy-6-nitrobenzyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-6-nitrobenzyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-6-nitrobenzyl)isoquinoline is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, isoquinoline derivatives are known to inhibit cell proliferation and induce apoptosis in cancer cells by targeting key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1-(2-Methoxy-6-nitrobenzyl)isoquinoline can be compared with other isoquinoline derivatives such as:
Berberine: Known for its broad-spectrum anticancer activity.
Papaverine: Used as a vasodilator in medical applications.
Noscapine: Studied for its potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
60967-82-0 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-[(2-methoxy-6-nitrophenyl)methyl]isoquinoline |
InChI |
InChI=1S/C17H14N2O3/c1-22-17-8-4-7-16(19(20)21)14(17)11-15-13-6-3-2-5-12(13)9-10-18-15/h2-10H,11H2,1H3 |
InChI Key |
JJUJLNXDCFRRKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CC2=NC=CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



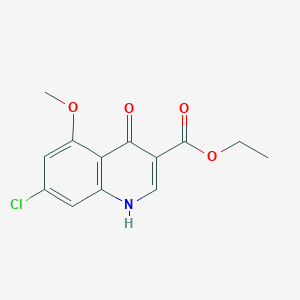
![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
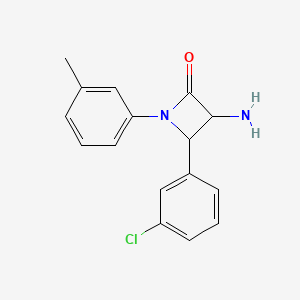
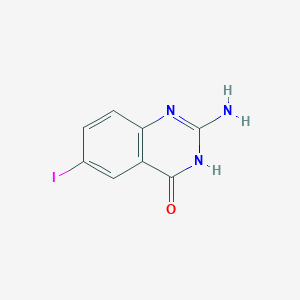
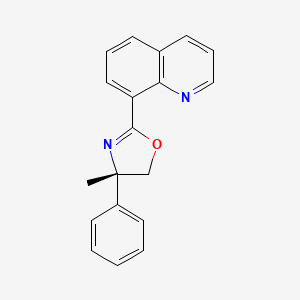
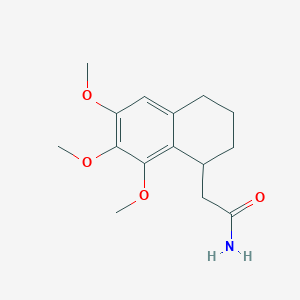

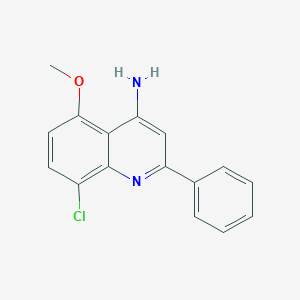
![2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one](/img/structure/B11841232.png)
